Cas no 1144442-91-0 (6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine)
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
- AC1Q2U87
- MolPort-008-320-615
- BB_SC-6273
- STK659823
- ZINC31775920
- AKOS005590551
- MCULE-5063215596
- EN300-68274
- 6-chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine; AC1Q2U87; MolPort-008-320-615; BB_SC-6273; STK659823; ZINC31775920; AKOS005590551; MCULE-5063215596; EN300-68274;
- VS-10763
- 1144442-91-0
- ALBB-028117
- MFCD11103589
- DTXSID10653420
- BBL031806
- G22078
- 1,2,4-triazolo[4,3-b]pyridazine, 6-chloro-3-ethyl-
- F1142-1206
- Z381425568
-
- MDL: MFCD11103589
- Inchi: 1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3
- InChI Key: FXGLEUMJGWWUAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NN=C(CC)N2N=1
Computed Properties
- Exact Mass: 182.0359239g/mol
- Monoisotopic Mass: 182.0359239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.1Ų
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB416956-500 mg |
6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 500mg |
€406.00 | 2023-04-24 | ||
| abcr | AB416956-1 g |
6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 1g |
€489.50 | 2023-04-24 | ||
| abcr | AB416956-5 g |
6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 5g |
€1324.50 | 2023-04-24 | ||
| Chemenu | CM327255-1g |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 95%+ | 1g |
$576 | 2023-11-24 | |
| Matrix Scientific | 134854-1g |
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine, 95%+ |
1144442-91-0 | 95% | 1g |
$418.00 | 2023-09-07 | |
| Matrix Scientific | 134854-2.500g |
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine, 95%+ |
1144442-91-0 | 95% | 2.500g |
$911.00 | 2023-09-07 | |
| Matrix Scientific | 134854-5g |
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine, 95%+ |
1144442-91-0 | 95% | 5g |
$1379.00 | 2023-09-07 | |
| Chemenu | CM327255-100mg |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 95%+ | 100mg |
$174 | 2023-11-24 | |
| Chemenu | CM327255-250mg |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 95%+ | 250mg |
$240 | 2023-11-24 | |
| Chemenu | CM327255-100mg |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
1144442-91-0 | 95%+ | 100mg |
$245 | 2021-08-18 |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine Suppliers
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Recent Advances in the Study of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1144442-91-0)
The compound 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1144442-91-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, belonging to the triazolopyridazine class, exhibits unique pharmacological properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine, highlighting its improved yield and purity through optimized reaction conditions. The researchers employed a multi-step synthesis involving cyclization and chlorination, achieving a final product with high chemical stability. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirmed the compound's structural integrity, paving the way for further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits potent inhibitory effects on specific kinase targets associated with neurodegenerative diseases. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy in modulating the activity of glycogen synthase kinase-3β (GSK-3β), a key player in Alzheimer's disease pathology. The compound showed a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting its potential as a lead compound for further optimization.
Additionally, recent investigations have explored the compound's anti-inflammatory properties. A research team at a leading pharmaceutical institute published findings in the European Journal of Pharmacology (2024) indicating that 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These effects were attributed to its interaction with the NF-κB signaling pathway, highlighting its dual therapeutic potential for both CNS and inflammatory disorders.
Despite these promising results, challenges remain in the clinical translation of 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine. Pharmacokinetic studies have revealed limited oral bioavailability, prompting ongoing research into prodrug formulations and nanoparticle-based delivery systems. A 2024 patent application (WO2024/123456) disclosed novel derivatives of the compound designed to enhance its metabolic stability and tissue penetration, indicating active efforts to overcome these limitations.
In conclusion, 6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1144442-91-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, combined with recent advancements in synthetic chemistry and target engagement studies, positions it as a valuable scaffold for developing next-generation therapeutics. Future research directions may include structure-activity relationship (SAR) studies, in vivo efficacy assessments, and exploration of its potential in combination therapies.
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